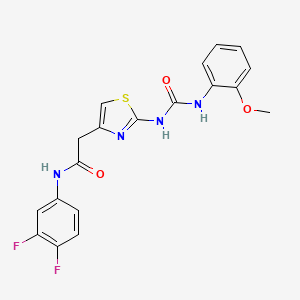
(3-Chloro-4-methylphenyl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-methylphenyl)methyl acetate is an organic compound with the molecular formula C10H11ClO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylphenyl)methyl acetate typically involves the esterification of (3-Chloro-4-methylphenyl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst at elevated temperatures. This method offers advantages in terms of efficiency and scalability compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-methylphenyl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield (3-Chloro-4-methylphenyl)methanol and acetic acid in the presence of a strong acid or base.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as ammonia or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Hydrolysis: (3-Chloro-4-methylphenyl)methanol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (3-Chloro-4-methylphenyl)acetic acid.
Applications De Recherche Scientifique
(3-Chloro-4-methylphenyl)methyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-methylphenyl)methyl acetate depends on its specific application. In general, it can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of the chlorine atom and the ester group can influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-4-methylphenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.
(4-Chloro-3-methylphenyl)methyl acetate: Isomer with different positions of the chlorine and methyl groups.
(3-Chloro-4-methylphenyl)methanol: Alcohol derivative of the compound.
Uniqueness
(3-Chloro-4-methylphenyl)methyl acetate is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Propriétés
IUPAC Name |
(3-chloro-4-methylphenyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-4-9(5-10(7)11)6-13-8(2)12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGYJCHRGKLVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine](/img/structure/B2788893.png)




![N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2788901.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2788902.png)
![5-benzyl-3-(3,4-dimethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2788903.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/new.no-structure.jpg)

![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B2788908.png)
![(3S)-7-bromo-3-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2788910.png)
